molecular formula C10H9NO2S B12621122 2-(Cyclopropylsulfonyl)benzonitrile CAS No. 918810-20-5

2-(Cyclopropylsulfonyl)benzonitrile

Cat. No.: B12621122
CAS No.: 918810-20-5
M. Wt: 207.25 g/mol
InChI Key: NULAPCGRFADWPP-UHFFFAOYSA-N
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Description

2-(Cyclopropylsulfonyl)benzonitrile is an organic compound that belongs to the class of benzonitriles. This compound is characterized by the presence of a cyclopropylsulfonyl group attached to the benzene ring, along with a nitrile functional group. It is a versatile chemical that finds applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylsulfonyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-bromobenzonitrile with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylsulfonyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the benzene ring.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

2-(Cyclopropylsulfonyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylsulfonyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The cyclopropylsulfonyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.

    2-(Methylsulfonyl)benzonitrile: Similar structure but with a methylsulfonyl group instead of a cyclopropylsulfonyl group.

    2-(Ethylsulfonyl)benzonitrile: Contains an ethylsulfonyl group instead of a cyclopropylsulfonyl group.

Uniqueness

2-(Cyclopropylsulfonyl)benzonitrile is unique due to the presence of the cyclopropylsulfonyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

918810-20-5

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

2-cyclopropylsulfonylbenzonitrile

InChI

InChI=1S/C10H9NO2S/c11-7-8-3-1-2-4-10(8)14(12,13)9-5-6-9/h1-4,9H,5-6H2

InChI Key

NULAPCGRFADWPP-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)C2=CC=CC=C2C#N

Origin of Product

United States

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